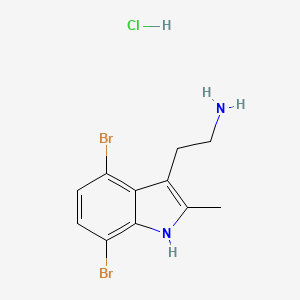
2-(4,7-Dibromo-2-methyl-1H-indol-3-YL)ethanamine hydrochloride
Overview
Description
“2-(4,7-Dibromo-2-methyl-1H-indol-3-YL)ethanamine hydrochloride” is a chemical compound with the molecular formula C11H13Br2N2 . It’s available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 13 hydrogen atoms, 2 bromine atoms, and 2 nitrogen atoms . For a detailed molecular structure analysis, it would be best to use software designed for this purpose or consult a chemist.Scientific Research Applications
DNA Binding, Nuclease Activity, and Cytotoxicity Studies
2-(4,7-Dibromo-2-methyl-1H-indol-3-YL)ethanamine hydrochloride and similar compounds have been studied for their interactions with DNA. Copper (II) complexes with similar indole-based ligands have shown good DNA binding propensity and have induced minor structural changes in DNA, suggesting potential applications in understanding DNA interactions and therapeutic development (Kumar et al., 2012).
Synthesis and Antimicrobial Activity
Compounds with structures similar to this compound have been synthesized and evaluated for antimicrobial activity. These studies have shown their effectiveness against various bacteria and fungi, indicating their potential use in developing new antimicrobial agents (Kumbhare et al., 2013).
Catalytic Activity in Rare-Earth Metal Amido Complexes
Research involving similar indole derivatives has led to the synthesis of novel rare-earth metal amido complexes. These complexes have shown high catalytic activity for certain chemical reactions, suggesting their potential use in catalysis and material science (Yang et al., 2014).
Efflux Pump Inhibition in Staphylococcus Aureus
Indole derivatives, including those structurally related to this compound, have been investigated for their ability to inhibit the NorA efflux pump in Staphylococcus aureus. This research is important for addressing antibiotic resistance and enhancing the effectiveness of existing antibiotics (Héquet et al., 2014).
Antifungal and Antibacterial Properties
Several novel Schiff bases related to this compound have shown significant antimicrobial activity. This further indicates the potential of such compounds in the development of new antimicrobial drugs (Rajeswari & Santhi, 2019).
Enamine Synthesis in Organic Chemistry
Research involving compounds similar to this compound has contributed to advancements in the field of organic chemistry, particularly in the synthesis of enamines and their derivatives. These developments have implications for the synthesis of various organic compounds (Dean et al., 1982).
properties
IUPAC Name |
2-(4,7-dibromo-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Br2N2.ClH/c1-6-7(4-5-14)10-8(12)2-3-9(13)11(10)15-6;/h2-3,15H,4-5,14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYNVALKFWOTHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2N1)Br)Br)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br2ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



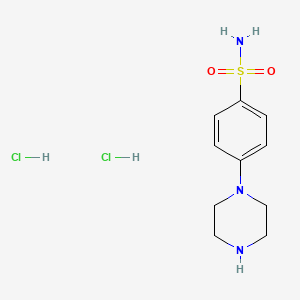

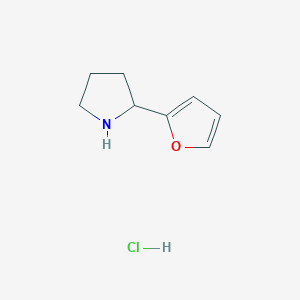
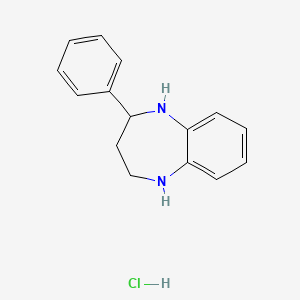
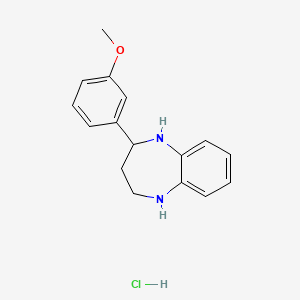

![1-Methyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B3077981.png)
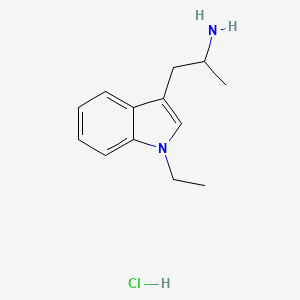
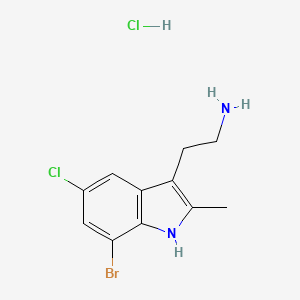

![{2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride](/img/structure/B3078032.png)


![N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxy-1-propanamine hydrochloride](/img/structure/B3078045.png)